![molecular formula C20H14F3N5OS B2991619 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 894062-53-4](/img/structure/B2991619.png)

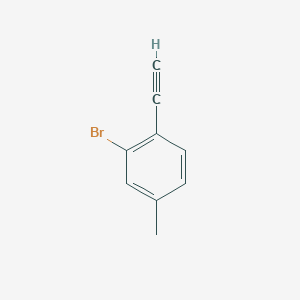

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

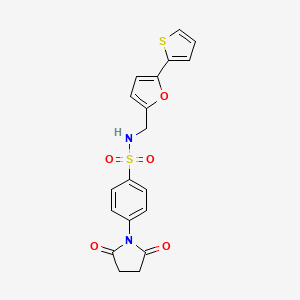

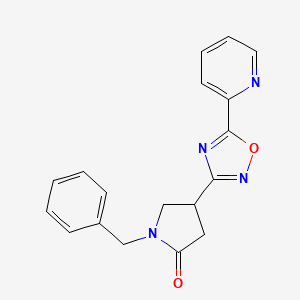

Description

The compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a phenyl ring, and a trifluoromethyl group. Compounds with similar structures are often used in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. For example, the triazolo[4,3-b]pyridazine ring might undergo reactions with nucleophiles or electrophiles .Scientific Research Applications

Antiviral Activity

- Anti-Hepatitis A Activity : Compounds derived from 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine, closely related to the chemical , have shown promising antiviral activity against the hepatitis A virus. Notably, certain derivatives demonstrated significant virus count reduction, suggesting potential therapeutic applications in antiviral research (Shamroukh & Ali, 2008).

Antiasthmatic Properties

- Potential Antiasthma Agents : Research on compounds structurally similar to 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, particularly 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, has found activity as mediator release inhibitors, indicating potential use in antiasthma treatments (Medwid et al., 1990).

Antibacterial Properties

- Antibacterial Activity : Some derivatives of 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones, which are structurally related, exhibited goodactivities against various bacterial strains like Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. This suggests potential applications in the development of new antibacterial agents (Almajan et al., 2010).

Insecticidal Properties

- Potential Insecticidal Agents : Innovative heterocycles incorporating a thiadiazole moiety, similar to the chemical of interest, have been synthesized and shown to be effective as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates a potential application in pest control and agricultural sciences (Fadda et al., 2017).

Antihistaminic and Anti-inflammatory Properties

- Antihistaminic and Anti-inflammatory Activity : The synthesis of compounds like [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, which are structurally related to the chemical , has shown both antihistaminic activity and an inhibitory effect on eosinophil infiltration. This suggests potential applications in treating allergies and inflammatory conditions (Gyoten et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase . Another study suggested that derivatives of triazolophthalazine might bind with PCAF , a histone acetyltransferase involved in gene expression.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its target proteins and inhibit their function .

Biochemical Pathways

If the compound does indeed inhibit c-met kinase or pcaf, it could potentially affect multiple signaling pathways involved in cell growth, survival, and differentiation .

Result of Action

If it does inhibit c-met kinase or pcaf, it could potentially have anti-tumor activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N5OS/c21-20(22,23)14-6-8-15(9-7-14)24-18(29)12-30-19-26-25-17-11-10-16(27-28(17)19)13-4-2-1-3-5-13/h1-11H,12H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNBSHBPATXALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2991536.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2991538.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2991540.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2991546.png)

![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/no-structure.png)

![2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2991551.png)

![1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2991552.png)

![ethyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2991556.png)